
(4-Chloro-phenyl)-hydroxy-acetic acid methyl ester
概要
説明
“(4-Chloro-phenyl)-hydroxy-acetic acid methyl ester”, also known as “Methyl (4-chlorophenyl) hydroxyacetate”, is a chemical compound with the molecular formula C9H9ClO3 . It has a molecular weight of 200.62 .
Molecular Structure Analysis
The molecular structure of “(4-Chloro-phenyl)-hydroxy-acetic acid methyl ester” can be analyzed using techniques such as mass spectrometry . Mass spectrometry is extensively used for the analysis of molecular structures of unknown compounds. It manipulates the molecules by converting them into ions using various ionization sources. With high-resolution mass spectrometry, accurate molecular weights of the intact molecular ions can be measured so that they can be assigned a molecular formula with high confidence .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Chloro-phenyl)-hydroxy-acetic acid methyl ester” can be determined using various analytical techniques . These properties include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change .科学的研究の応用
Inhibition of Colon Cancer Cell Proliferation
A series of 24 compounds were synthesized based on the structure modification of the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as potent HDACIs . These derivatives selectively inhibit the proliferation of colon cancer cells . The inhibitory action (IC50) of these compounds on HCT-116 cells was found to be between 0.12 mg mL−1 to 0.81 mg mL−1 .
Selective Action on Cancerous Cells
The compounds synthesized from “(4-Chloro-phenyl)-hydroxy-acetic acid methyl ester” were also examined for their inhibitory action on normal and non-cancerous cells (HEK-293 cells). It was confirmed that the action of these compounds was specific to cancerous cells .
Induction of Apoptosis in Cancer Cells
The antiproliferative and apoptotic activity of the compounds were further studied with molecular docking . The cancerous cells were also examined for nuclear disintegration through staining with DAPI, (4′,6-diamidino-2-phenylindole) is a blue-fluorescent DNA stain, and it was found that there was loss of DAPI staining in the compound treated cancerous cells .
Potential Action through HSP90 and TRAP1 Mediated Signaling Pathway
The compounds were found to potentially act through the HSP90 and TRAP1 mediated signaling pathway . Compounds 7a and 7g showed the highest selectivity to TRAP1 which explained its superior activity .
Synthesis of Methyl Benzoate Derivatives
In 2017, Wolf’s group used aldehydes to prepare methyl benzoate derivatives by adding riboflavin tetraacetate as photocatalyst under visible light conditions . At first, 4-chlorobenzaldehyde and methanol could form a hemi-acetal .
作用機序
Target of Action
A related compound, 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester, has been found to inhibit the proliferation of colon cancer cells . This suggests that the compound may interact with cellular targets involved in cell proliferation, such as enzymes involved in DNA synthesis or cell cycle regulation.
Mode of Action
It is known that similar compounds can undergo various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the structure and function of the compound’s cellular targets, leading to changes in their activity.
Biochemical Pathways
The related compound mentioned earlier was found to potentially act through the hsp90 and trap1 mediated signaling pathway . These pathways are involved in protein folding and degradation, cellular stress responses, and apoptosis, which could be affected by the compound.
Result of Action
The related compound was found to selectively inhibit the proliferation of colon cancer cells . This suggests that the compound may induce cell cycle arrest or apoptosis in these cells.
特性
IUPAC Name |
methyl 2-(4-chlorophenyl)-2-hydroxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISNRFMQCNBYDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-phenyl)-hydroxy-acetic acid methyl ester | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

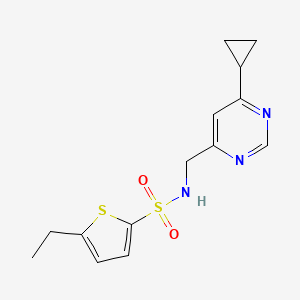
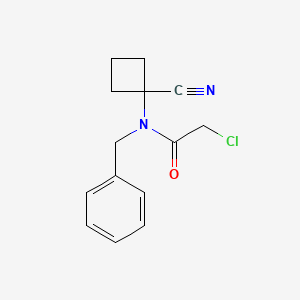
C=O)(C)C](/img/structure/B2520431.png)
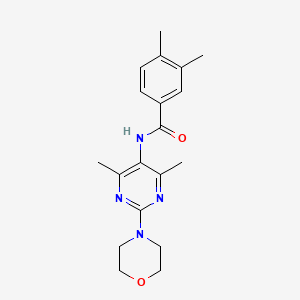
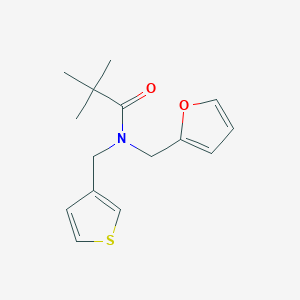
![Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride](/img/structure/B2520435.png)



![2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)
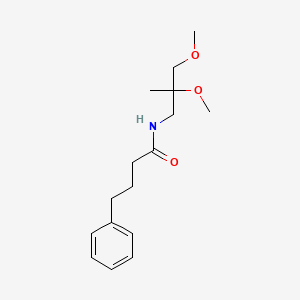
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-9H-xanthene-9-carboxamide](/img/structure/B2520446.png)
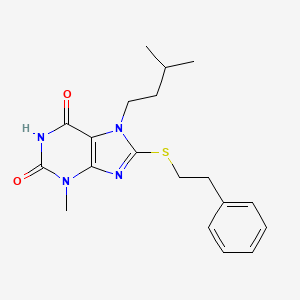
![4-[(4-Chloro-3-methylphenoxy)methyl]benzohydrazide](/img/structure/B2520449.png)